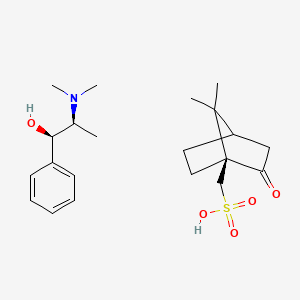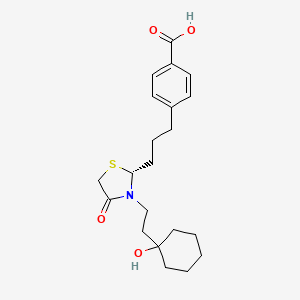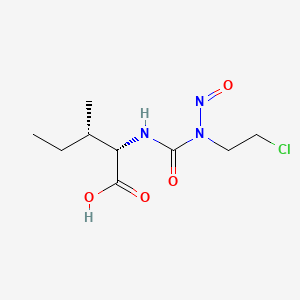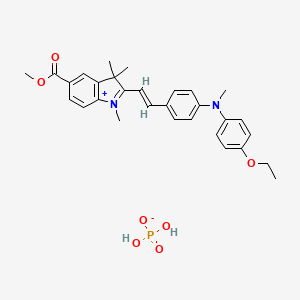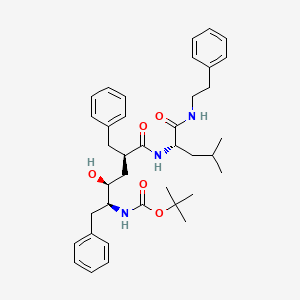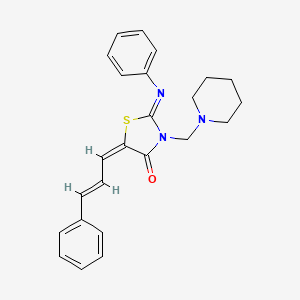![molecular formula C93H105N7O32 B12780387 methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate is a complex organic compound with multiple functional groups, including acetyloxy, methoxy, azido, and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
- Protection and deprotection of functional groups.
- Formation of glycosidic bonds.
- Introduction of azido groups.
- Acetylation and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of automated synthesizers.
- Optimization of reaction conditions such as temperature, solvent, and pH.
- Purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of azido groups would yield amines, while oxidation of hydroxyl groups would yield carbonyl compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate.
- This compound.
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C93H105N7O32 |
|---|---|
Peso molecular |
1832.9 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C93H105N7O32/c1-54(101)112-51-66-72(115-44-59-30-16-9-17-31-59)76(117-46-61-34-20-11-21-35-61)70(97-99-94)89(125-66)129-80-78(118-47-62-36-22-12-23-37-62)84(120-49-64-40-26-14-27-41-64)91(131-82(80)86(106)109-6)128-74-68(53-114-56(3)103)126-90(71(98-100-95)77(74)122-57(4)104)130-81-79(119-48-63-38-24-13-25-39-63)85(123-58(5)105)92(132-83(81)87(107)110-7)127-73-67(52-113-55(2)102)124-88(111-8)69(75(73)116-45-60-32-18-10-19-33-60)96-93(108)121-50-65-42-28-15-29-43-65/h9-43,66-85,88-92H,44-53H2,1-8H3,(H,96,108)/t66-,67-,68-,69-,70-,71-,72-,73-,74?,75-,76-,77-,78+,79+,80+,81+,82+,83-,84-,85-,88+,89-,90-,91-,92-/m1/s1 |
Clave InChI |
PFDFPNGQXCHQOJ-BFXJOYRKSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)OC)OC3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)N=[N+]=[N-])O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)OC)COC(=O)C)OC(=O)C)OCC8=CC=CC=C8)COC(=O)C)OCC9=CC=CC=C9)OCC1=CC=CC=C1)N=[N+]=[N-])OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)OC)OC3C(OC(C(C3OC(=O)C)N=[N+]=[N-])OC4C(C(C(OC4C(=O)OC)OC5C(OC(C(C5OCC6=CC=CC=C6)NC(=O)OCC7=CC=CC=C7)OC)COC(=O)C)OC(=O)C)OCC8=CC=CC=C8)COC(=O)C)OCC9=CC=CC=C9)OCC1=CC=CC=C1)N=[N+]=[N-])OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


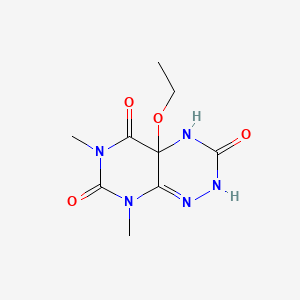
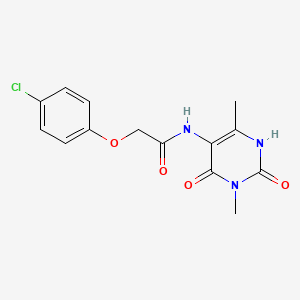
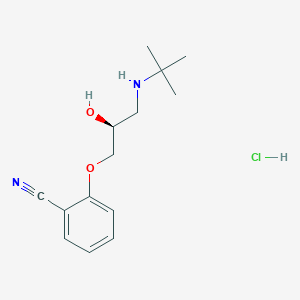
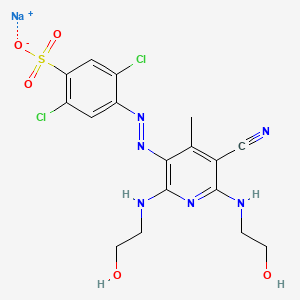
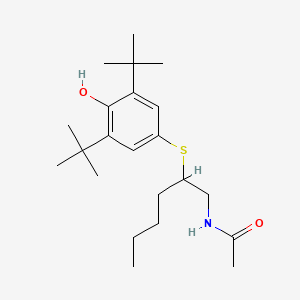
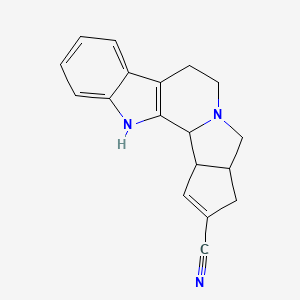
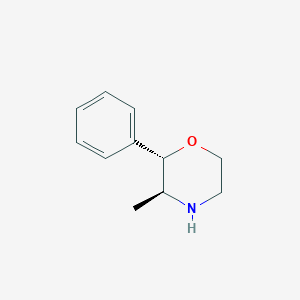
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
